Aqueous Solubility: N-Ethyl Derivative Shows 3.2‑Fold Lower Calculated Solubility Than N-Unsubstituted Parent
The N-ethyl substitution on the benzimidazolone ring markedly reduces calculated aqueous solubility compared to the unsubstituted parent. For 1-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, the calculated solubility is 2.1 g/L at 25 °C . In contrast, the N-unsubstituted analog (2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid, CAS 23814-14-4) has an estimated water solubility of 6.65 g/L (6648 mg/L) at 25 °C, derived from its estimated log Kow . This represents a 3.2‑fold decrease in aqueous solubility upon introduction of the ethyl group.
| Evidence Dimension | Calculated aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | 2.1 g/L (calculated) |
| Comparator Or Baseline | N-unsubstituted analog (CAS 23814-14-4): 6.65 g/L (estimated from log Kow) |
| Quantified Difference | 3.2‑fold lower solubility for the N-ethyl derivative |
| Conditions | Calculated values at 25 °C; target compound data from ChemBlink, comparator data from ChemSpider (WSKOW v1.41). |
Why This Matters
Lower aqueous solubility can necessitate different solvent systems for reactions and may affect purification strategy, making the ethyl analog distinct for researchers requiring specific solubility profiles.
